molecular formula C13H14F6 B14131169 (3,3,4,5,5,5-Hexafluoro-2,2-dimethylpentyl)benzene CAS No. 89185-59-1

(3,3,4,5,5,5-Hexafluoro-2,2-dimethylpentyl)benzene

Cat. No.: B14131169
CAS No.: 89185-59-1
M. Wt: 284.24 g/mol
InChI Key: AMJQSEDUSUEOLE-UHFFFAOYSA-N
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Description

(3,3,4,5,5,5-Hexafluoro-2,2-dimethylpentyl)benzene is an organofluorine compound characterized by the presence of a benzene ring substituted with a hexafluoroalkyl group. This compound is notable for its unique chemical properties, which are influenced by the presence of multiple fluorine atoms. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3,4,5,5,5-Hexafluoro-2,2-dimethylpentyl)benzene typically involves the reaction of a suitable benzene derivative with a hexafluoroalkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with a hexafluoroalkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(3,3,4,5,5,5-Hexafluoro-2,2-dimethylpentyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: Due to the electron-withdrawing effect of the fluorine atoms, the benzene ring becomes more susceptible to nucleophilic attack.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated benzoic acids.

    Reduction: Reduction reactions can convert the hexafluoroalkyl group to less fluorinated derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium hydrosulfide or potassium hydroxide are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Nucleophilic Aromatic Substitution: Products include substituted benzene derivatives with nucleophiles replacing fluorine atoms.

    Oxidation: Major products are fluorinated benzoic acids.

    Reduction: Products include partially fluorinated alkylbenzenes.

Scientific Research Applications

(3,3,4,5,5,5-Hexafluoro-2,2-dimethylpentyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex fluorinated organic molecules.

    Biology: Employed in studies involving fluorinated compounds’ interactions with biological systems.

    Medicine: Investigated for potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical stability.

Mechanism of Action

The mechanism of action of (3,3,4,5,5,5-Hexafluoro-2,2-dimethylpentyl)benzene involves its interaction with molecular targets through its fluorinated alkyl group. The electron-withdrawing nature of the fluorine atoms influences the compound’s reactivity and interaction with other molecules. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Hexafluorobenzene: A simpler fluorinated benzene derivative with six fluorine atoms directly attached to the benzene ring.

    Perfluorotoluene: A fluorinated toluene derivative with a perfluoromethyl group.

    Hexafluoroisopropanol: A fluorinated alcohol with similar electron-withdrawing properties.

Uniqueness

(3,3,4,5,5,5-Hexafluoro-2,2-dimethylpentyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hexafluoroalkyl group enhances its stability and reactivity compared to other fluorinated benzene derivatives.

Properties

CAS No.

89185-59-1

Molecular Formula

C13H14F6

Molecular Weight

284.24 g/mol

IUPAC Name

(3,3,4,5,5,5-hexafluoro-2,2-dimethylpentyl)benzene

InChI

InChI=1S/C13H14F6/c1-11(2,8-9-6-4-3-5-7-9)12(15,16)10(14)13(17,18)19/h3-7,10H,8H2,1-2H3

InChI Key

AMJQSEDUSUEOLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1)C(C(C(F)(F)F)F)(F)F

Origin of Product

United States

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